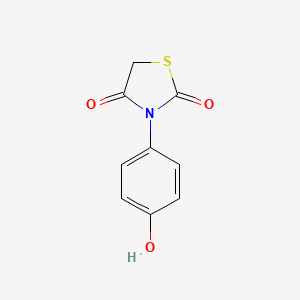

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGVJBDYPAEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted thiazolidine and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity :

The primary application of 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is in the treatment of diabetes mellitus. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in cells. Studies have shown that it inhibits protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin signaling pathways, making it a promising candidate for diabetes treatment .

Antioxidant Properties :

This compound exhibits significant antioxidant activity, attributed to its phenolic hydroxyl groups that scavenge free radicals and reduce oxidative stress. Research indicates that it can effectively protect cells from oxidative damage .

Antimicrobial and Antifungal Effects :

this compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. It disrupts bacterial cell membranes and inhibits cell wall synthesis, showing potent effects against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Potential :

Recent studies have identified this compound's potential as an anticancer agent. It has been shown to regulate cell proliferation and apoptosis pathways in various cancer cell lines. In vitro studies reported significant inhibitory effects on leukemia and other cancer cells .

Chemical Applications

Synthesis of Derivatives :

The compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced biological activities .

Analytical Chemistry :

In analytical chemistry, this compound is utilized as a reagent sensitive to heavy metals and has applications in metal corrosion inhibition .

Data Summary

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with this compound, researchers observed a significant reduction in blood glucose levels compared to untreated controls. Additionally, the treatment improved lipid profiles by decreasing triglycerides and LDL cholesterol levels .

Case Study 2: Antioxidant Performance

A study utilizing DPPH radical scavenging assays demonstrated that this compound exhibited concentration-dependent antioxidant activity comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The biological activity of 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity, inhibit oxidative stress, and interfere with cellular signaling pathways. Its mechanism of action often involves binding to specific proteins or enzymes, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Antidiabetic Activity

- Compounds ad21 and ad22 reduced blood glucose levels comparably to rosiglitazone (a PPARγ agonist), suggesting that electron-withdrawing substituents (e.g., nitro groups) enhance efficacy .

- SMI-IV-2 (), a derivative with a 4-hydroxyphenylprop-2-enoyl side chain, exhibited a docking score of -4.4 against PPARγ, outperforming non-hydroxylated analogs (e.g., SMI-IV-1: -3.8), indicating the hydroxyl group's role in target binding .

Antioxidant Activity

- 3-(4-Hydroxyphenyl)-TZD ’s hydroxyl group confers superior DPPH radical scavenging activity (IC₅₀ ~15 μM) compared to 5-(4-methylbenzylidene)-TZD (IC₅₀ ~25 μM) (). The 4-hydroxyphenyl moiety enhances electron donation, stabilizing free radicals .

Antimicrobial and Antitubercular Activity

- 5-(4-Fluorobenzylidene)-TZD () exhibited weaker antimicrobial effects, likely due to reduced hydrogen bonding capacity compared to hydroxylated analogs .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : The 4-hydroxyphenyl group in 3-(4-Hydroxyphenyl)-TZD increases solubility (logP ~1.2) compared to 5-(4-methylbenzylidene)-TZD (logP ~2.5) (). This enhances bioavailability but may reduce blood-brain barrier penetration .

- Metabolic Stability : Derivatives with halogen substituents (e.g., 4-fluoro in ) exhibit longer half-lives due to reduced cytochrome P450 metabolism .

Biological Activity

3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione (TZD) derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic properties. They act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis. Studies have shown that this compound exhibits significant inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling pathways. This inhibition enhances insulin sensitivity and glucose uptake in cells, making it a promising candidate for diabetes treatment .

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is attributed to the presence of phenolic hydroxyl groups that facilitate electron transfer processes .

Antimicrobial and Antifungal Effects

The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains and fungi. For instance, it has demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

The mechanisms underlying the biological activities of this compound can be categorized as follows:

- PPAR-γ Activation : Enhances insulin sensitivity and modulates lipid metabolism.

- Antioxidant Mechanism : Reduces oxidative damage by scavenging free radicals.

- Antimicrobial Action : Inhibits bacterial growth by disrupting cellular functions.

Case Study 1: Antidiabetic Efficacy

In a controlled study, the administration of this compound in diabetic rats resulted in a significant reduction in blood glucose levels compared to untreated controls. The compound also improved lipid profiles by decreasing triglycerides and LDL cholesterol levels .

Case Study 2: Antioxidant Performance

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it exhibited a concentration-dependent scavenging effect comparable to standard antioxidants like ascorbic acid .

Data Summary

Q & A

Q. How do molecular docking studies inform the design of thiazolidinedione derivatives targeting metabolic receptors?

- Methodological Answer : Dock derivatives (e.g., SMI-IV-2 with a -4.4 docking score) into PPAR-γ or other targets using software like AutoDock Vina. Analyze binding poses, hydrogen bonds, and hydrophobic interactions. Validate predictions via in vitro assays (e.g., PPAR-γ transactivation) .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., electron-withdrawing vs. donating groups on the arylidene moiety). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activities like antioxidant or hypoglycemic effects .

Q. How can crystallographic data guide the optimization of thiazolidinedione derivatives?

- Methodological Answer : Analyze X-ray structures (e.g., monoclinic crystal system with β = 95.641°) to identify conformational flexibility and key interactions (e.g., hydrogen bonding at the 4-hydroxyphenyl group). Modify substituents to enhance stability or binding affinity .

Q. What experimental frameworks validate in silico predictions of metabolic activity for this compound?

- Methodological Answer : Combine docking results with in vitro assays (e.g., CYP450 inhibition screens) and in vivo pharmacokinetic studies (e.g., oral bioavailability in rodent models). Cross-reference with databases like PubChem to identify metabolic hotspots .

Methodological Notes

- Data Interpretation : Conflicting antioxidant results may arise from assay conditions (e.g., solvent polarity affecting radical scavenging). Standardize protocols using reference antioxidants (e.g., ascorbic acid) .

- Advanced Synthesis : For enantioselective synthesis, employ chiral auxiliaries or catalysts during the Knoevenagel step to control stereochemistry at the arylidene position .

- Safety Protocols : Handle derivatives with halogen substituents (e.g., iodine) under inert atmospheres to prevent unintended redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.